molecular formula C9H12NO5PS B14705230 O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate CAS No. 17650-80-5

O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate

Cat. No.: B14705230
CAS No.: 17650-80-5
M. Wt: 277.24 g/mol
InChI Key: MTVIDICTBOORCX-UHFFFAOYSA-N
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Description

O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture due to its effectiveness and relatively low cost. The compound is characterized by its yellow-brown liquid appearance and its chemical formula is C9H12NO5PS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate typically involves the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrophenol derivatives, while reduction can yield aminophenol derivatives .

Scientific Research Applications

O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate include:

Uniqueness

What sets this compound apart from these similar compounds is its relatively lower toxicity to mammals and its effectiveness at lower concentrations. This makes it a preferred choice in many agricultural applications .

Properties

CAS No.

17650-80-5

Molecular Formula

C9H12NO5PS

Molecular Weight

277.24 g/mol

IUPAC Name

dimethoxy-(4-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H12NO5PS/c1-7-4-5-8(6-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3

InChI Key

MTVIDICTBOORCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OP(=S)(OC)OC)[N+](=O)[O-]

Origin of Product

United States

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